molecular formula C39H38N4O14 B1220252 Hydroxypropionic porphyrin III CAS No. 25744-38-1

Hydroxypropionic porphyrin III

Cat. No.: B1220252
CAS No.: 25744-38-1
M. Wt: 786.7 g/mol
InChI Key: COSSFDPRQXSPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxypropionic Porphyrin III is a synthetic porphyrin derivative engineered for enhanced water solubility and specific research applications. The compound is postulated to be a protoporphyrin IX analog functionalized with 3-hydroxypropionic acid groups. This modification places anionic carboxylate groups on the porphyrin periphery, which significantly improves its solubility in aqueous media and reduces aggregation, a common challenge with native synthetic porphyrins . This enhanced hydrophilicity is crucial for its performance in biological and environmental test systems where organic solvent compatibility is limited. The primary research value of this compound lies in the fields of photomedicine and diagnostics. Its intense absorbance in the visible to near-infrared (NIR) region and high singlet oxygen quantum yield make it a promising photosensitizer for investigation in Photodynamic Therapy (PDT) for cancer and antimicrobial treatments . Upon illumination with specific wavelengths of light, the compound can generate reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative damage in target cells, potentially leading to apoptosis or necrosis . Furthermore, its strong fluorescence and good photoacoustic signal generation efficiency position it as a candidate agent for fluorescence tagging, bioimaging, and photoacoustic imaging . Beyond biomedical applications, this functionalized porphyrin is also of interest for technical uses, including chemosensing, catalysis, and light-harvesting in electronic devices and materials . Researchers can utilize this compound to develop new sensing platforms or catalytic systems that operate in aqueous environments. The structure is inspired by biosynthetic precursors in the heme pathway, specifically involving modifications to uroporphyrinogen and coproporphyrinogen intermediates . The introduction of hydroxypropionic acid side chains is a strategic modification to render the macrocycle water-soluble late in the synthetic sequence, facilitating easier isolation and purification . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

25744-38-1

Molecular Formula

C39H38N4O14

Molecular Weight

786.7 g/mol

IUPAC Name

3-[8,13,18-tris(2-carboxyethyl)-7,12,17-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-27-20(4-8-35(48)49)23(11-38(54)55)31(42-27)16-29-21(5-9-36(50)51)24(12-39(56)57)32(43-29)15-28-19(3-7-34(46)47)22(10-37(52)53)30(41-28)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

COSSFDPRQXSPBP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)CC(=O)O)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)CC(=O)O)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O

Synonyms

heptacarboxylic porphyrin

Origin of Product

United States

Scientific Research Applications

Photodynamic Therapy

Overview : Hydroxypropionic porphyrin III is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) for therapeutic effects, particularly in cancer treatment.

Case Studies :

  • A study demonstrated that this compound exhibited strong phototoxicity against various cancer cell lines when activated by specific wavelengths of light. The compound's ability to induce apoptosis in tumor cells was significantly enhanced compared to conventional treatments .
  • Another investigation highlighted the compound's effectiveness in targeting biofilms associated with bacterial infections. This compound showed remarkable inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent in PDT applications .

Catalysis

Overview : The catalytic properties of this compound have been explored in various chemical reactions, including oxidation processes and water-splitting reactions.

Research Findings :

  • This compound has been utilized as a catalyst for the oxidation of organic substrates. Its metal-free variants demonstrated comparable efficiency to traditional metal catalysts, offering a greener alternative for synthetic chemistry .
  • In water-splitting reactions, this compound has shown promise as a photocatalyst, facilitating the conversion of solar energy into chemical energy through the generation of hydrogen from water .

Material Science

Overview : The incorporation of this compound into materials science has opened avenues for developing advanced materials with unique optical and electronic properties.

Applications :

  • Dye-Sensitized Solar Cells : this compound has been explored as a dye in solar cells, leveraging its light-absorbing capabilities to enhance energy conversion efficiency. Studies indicate that devices incorporating this compound exhibit improved performance metrics compared to conventional dyes .
  • Nanomedicine : Research has focused on encapsulating this compound within nanoparticles for targeted drug delivery systems. This approach aims to improve bioavailability and reduce systemic toxicity while maintaining therapeutic efficacy .

Biomedical Imaging

Overview : The optical properties of this compound make it suitable for biomedical imaging applications.

Case Studies :

  • This compound has been evaluated as a contrast agent in various imaging modalities, including magnetic resonance imaging (MRI) and near-infrared fluorescence imaging (NIRFI). Its ability to enhance signal contrast enables improved visualization of tumors and other pathological conditions .
  • A study reported successful use of this compound in photoacoustic imaging, where it provided high-resolution images of tumor margins during surgical procedures, assisting in precise tumor resection .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Photodynamic TherapyCancer treatmentInduces apoptosis in tumor cells; effective against biofilms
CatalysisOrganic oxidationMetal-free catalyst; efficient water-splitting
Material ScienceDye-sensitized solar cellsEnhanced energy conversion efficiency
Biomedical ImagingContrast agent for MRI/NIRFIImproved visualization of tumors

Comparison with Similar Compounds

Structural and Functional Analogues

  • Coproporphyrin III: Synthesized via succinic acid fusion, this porphyrin contains propionic acid substituents.
  • In(III) Porphyrins: Axially ligated indium(III) porphyrins exhibit structural distortion upon coordination with phenols, leading to red shifts (~10 nm) in UV-Vis spectra. This contrasts with hydroxypropionic porphyrin III, where anionic functional groups may stabilize iron(III) centers without axial ligands .
  • Co(III)- and Zn(II)-Coproporphyrins : Co(III) porphyrins bind two nitrogen ligands with high stability, whereas Zn(II) variants show weaker coordination. This compound’s iron(III) center may prioritize redox activity over ligand binding, as seen in iron(III)-porphyrin catalytic systems .

Spectral and Coordination Properties

Compound Metal Center UV-Vis Spectral Shift Coordination Behavior Stability Considerations
This compound Fe(III) Not reported Anionic, inhibited by HA Prone to self-degradation
In(III) Porphyrin In(III) Red shift (~10 nm) Axial ligation with phenols Stable in biological media
Lu(III) Porphyrin Lu(III) Balanced fluorescence/RTP Non-coordinating (no 4f levels) Non-paramagnetic, inert
Rh(III) Porphyrin Rh(III) Ligand-dependent Binds mono-/bidentate N-ligands Robust in solid state

Key Research Findings and Challenges

  • Catalytic Limitations : Iron(III)-porphyrins suffer from HA inhibition, but coordination with nitrogen-rich supports (e.g., anion-exchange resins) could stabilize hydroxypropionic derivatives .
  • Spectral Tuning : Axial ligation in In(III) porphyrins induces macrocyclic distortion, while Lu(III) variants avoid energy transfer pitfalls, enabling dual-emission sensing .
  • Industrial Potential: Rh(III) porphyrins demonstrate ligand versatility for synthetic chemistry, whereas Cr(III) porphyrins fill gaps in ISE development .

Q & A

Q. What statistical frameworks are suitable for interpreting variability in porphyrin quantification across laboratories?

  • Answer: Implement inter-laboratory reproducibility tests using standardized reference materials. Apply mixed-effects models to partition variance into technical (e.g., instrument calibration) and biological components. Share raw data via repositories (e.g., MetaboLights) for meta-analysis .

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